6-Cyclobutyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Cyclobutyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CBT-THP-2,4-dione) is a synthetic compound that has been used in scientific research since its discovery in the early 2000s. 6-CBT-THP-2,4-dione is a member of the cyclobutyl-substituted pyrimidine family and has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A study by Mekuskiene and Vainilavicius (2006) explored the synthesis of pyrimidine derivatives and their reactions with electrophiles, highlighting the compound's utility in forming methylsulfanyl derivatives and its potential for cyclization under specific conditions (Mekuskiene & Vainilavicius, 2006). Additionally, Rubinov et al. (2008) investigated the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, demonstrating the compound's versatility in forming enamino derivatives (Rubinov et al., 2008).
Molecular Structure and Vibrational Spectra Analyses
Al-Abdullah et al. (2014) conducted theoretical investigations on the molecular structure, vibrational spectra, HOMO-LUMO analyses, and NBO study of a related compound, emphasizing its potential in non-linear optical applications due to its high first hyperpolarizability (Al-Abdullah et al., 2014).
Supramolecular Chemistry
Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as ligands for co-crystallization with crown ethers, demonstrating the formation of complex 2D and 3D networks through extensive hydrogen bonding, which showcases the compound's role in the development of supramolecular assemblies (Fonari et al., 2004).
Unusual Photochemistry
Shorunov et al. (2018) examined the unusual photochemistry of a highly reactive pyrimidinedione derivative, revealing the formation of a unique bicyclic product upon photolysis, which highlights the compound's intriguing reactivity under light exposure (Shorunov et al., 2018).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing a wide spectrum of biological activities .
Mode of Action
It’s known that the compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds are known to have a wide spectrum of biological activities .
properties
IUPAC Name |
6-cyclobutyl-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(12)5-7(10-9(11)13)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVIRFLMCYOVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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